Benzhydrylurea

Description

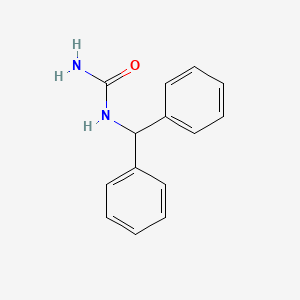

Structure

3D Structure

Properties

IUPAC Name |

benzhydrylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHYUQDMJXPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222695 | |

| Record name | Benzhydrylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724-18-5 | |

| Record name | N-(Diphenylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-diphenylmethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-diphenylmethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzhydrylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DIPHENYLMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN098BGR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzhydrylurea from Benzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of benzhydrylurea, a valuable compound in medicinal chemistry and materials science. While a direct, one-step reaction between benzhydrylamine and urea is not well-documented under standard laboratory conditions, this guide details a highly effective and widely applicable two-step synthesis utilizing a phosgene equivalent. This method offers high yields and purity, making it suitable for both small-scale research and larger-scale drug development applications.

The presented synthesis proceeds via an N-carbamoylimidazole intermediate, which is a safer and more manageable alternative to the use of highly toxic phosgene gas. The reaction is typically high-yielding and the resulting this compound can be readily purified.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from benzhydrylamine can be efficiently achieved in a two-step, one-pot reaction using carbonyldiimidazole (CDI) as a carbonyl source. The reaction proceeds through the following key steps:

-

Activation of Benzhydrylamine: Benzhydrylamine, a primary amine, acts as a nucleophile and attacks one of the carbonyl carbons of carbonyldiimidazole. This results in the displacement of an imidazole molecule and the formation of a reactive N-benzhydrylcarbamoylimidazole intermediate. This step is typically fast and is driven by the good leaving group ability of the imidazole anion.

-

Ammonolysis: The N-benzhydrylcarbamoylimidazole intermediate is a stable yet reactive carbamoylating agent. In the second step, it is treated with a source of ammonia. The ammonia molecule, being a potent nucleophile, attacks the carbonyl carbon of the intermediate. This leads to the displacement of the second imidazole molecule and the formation of the final product, this compound. The overall reaction is highly efficient as the imidazole byproduct is easily removed during workup.

Urea derivatives are a significant class of compounds in drug discovery, known to act as inhibitors for a variety of enzymes and as ligands for various receptors. Their ability to form strong hydrogen bonds makes them effective in binding to biological targets. This compound, with its bulky benzhydryl group, may exhibit unique pharmacological properties, potentially targeting enzymes or receptors with large hydrophobic pockets.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of monosubstituted ureas using carbonyldiimidazole.

Materials:

-

Benzhydrylamine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Aqueous Ammonia (excess)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Intermediate Formation: To a solution of benzhydrylamine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

Ammonolysis: Once the formation of the N-benzhydrylcarbamoylimidazole intermediate is complete, cool the reaction mixture in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution to the reaction mixture with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), IR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Benzhydrylamine | 1.0 eq |

| 1,1'-Carbonyldiimidazole (CDI) | 1.1 eq |

| Aqueous Ammonia | Excess |

| Reaction Conditions | |

| Solvent | Anhydrous DCM or THF |

| Temperature (Step 1) | Room Temperature |

| Reaction Time (Step 1) | 1-2 hours |

| Temperature (Step 2) | 0 °C to Room Temperature |

| Reaction Time (Step 2) | 2-4 hours |

| Product Information | |

| Product | This compound |

| Expected Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | ~149-151 °C (for the related benzylurea)[1] |

| Analytical Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | Expected peaks for benzhydryl and urea protons |

| ¹³C NMR (CDCl₃, 101 MHz) δ | Expected peaks for benzhydryl and urea carbons |

| IR (KBr) ν (cm⁻¹) | Expected peaks for N-H, C=O, and C-N stretches |

| Mass Spec (ESI-MS) m/z | Expected [M+H]⁺ peak for C₁₄H₁₄N₂O |

Logical Relationship of the Synthesis

The following diagram outlines the logical progression of the synthesis from starting materials to the final product.

Caption: Logical progression of this compound synthesis.

This in-depth guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The described method is robust, high-yielding, and avoids the use of highly hazardous reagents, making it an excellent choice for researchers in both academic and industrial settings.

References

The Benzhydrylurea Scaffold: A Journey from Serendipitous Discovery to Targeted CNS Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydrylurea scaffold, a privileged structure in modern medicinal chemistry, has a rich history rooted in the exploration of central nervous system (CNS) active agents. This technical guide delves into the discovery and historical development of this compound derivatives, with a particular focus on the journey from early anticonvulsant research to the rational design of highly specific receptor modulators. The development of cariprazine, a potent dopamine D3/D2 receptor partial agonist, will be highlighted as a case study to illustrate the evolution of this chemical class. This guide will provide a comprehensive overview of the synthesis, biological activity, and mechanism of action of key this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Early History and Discovery of the this compound Scaffold

The story of this compound derivatives is intertwined with the broader history of urea-based compounds in medicine, which dates back to the early 20th century with the development of the first synthetic trypanocidal agents.[1][2] The urea functional group, with its capacity for forming multiple hydrogen bonds, quickly became a key structural element in the design of bioactive molecules.[2]

While the precise first synthesis of a simple N-benzhydryl-N'-substituted urea is not prominently documented in readily available historical records, the emergence of this scaffold can be traced to the mid-20th century exploration of CNS-active compounds. Early research into anticonvulsant therapies, spurred by the success of phenobarbital and phenytoin, led to the synthesis and screening of a vast array of chemical structures.[1] The benzhydryl moiety, a diphenylmethyl group, was recognized for its lipophilic nature, which could facilitate crossing the blood-brain barrier—a critical property for CNS drugs.[3] The combination of the benzhydryl group with the urea pharmacophore gave rise to a new class of compounds with potential neuromodulatory activity.

Early investigations into this compound derivatives focused on their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies from this period indicated that the nature of the substitution on the second nitrogen of the urea moiety was critical for activity.[4][5][6][7]

The Rise of a New Generation: Cariprazine - A Case Study

The full potential of the this compound scaffold was realized with the development of cariprazine, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder. [4, 6, 9 from step 2] The discovery of cariprazine represents a shift from broad screening to rational, target-based drug design.

Discovery and Development Timeline

The development of cariprazine was a multi-year endeavor led by researchers at Gedeon Richter Plc. [7, 8 from step 2] The project was initiated with the goal of developing a dopamine receptor modulator with a unique pharmacological profile.

-

1999: The D3 receptor project is launched. [7 from step 2]

-

2002: The cariprazine molecule is first synthesized. [7 from step 2]

-

2003: A patent application for cariprazine is filed. [7 from step 2]

-

2004: The first clinical trials are initiated in Europe. [7 from step 2]

-

2015: Cariprazine (marketed as Vraylar® in the US) receives FDA approval for the treatment of schizophrenia and bipolar I disorder. [6 from step 2]

Mechanism of Action: A Dopamine D3-Preferring Partial Agonist

Cariprazine's therapeutic efficacy is attributed to its unique mechanism of action as a potent partial agonist at dopamine D3 and D2 receptors, with a significantly higher affinity for the D3 receptor.[8][9][10] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[8]

This profile is distinct from first and second-generation antipsychotics. As a partial agonist, cariprazine can modulate dopamine activity, acting as a functional antagonist in brain regions with high dopamine levels (as seen in psychosis) and as a functional agonist in areas with low dopamine levels (which may contribute to negative symptoms and cognitive deficits). [1, 4 from step 2] Its high affinity for the D3 receptor is thought to contribute to its efficacy in treating negative symptoms and cognitive impairment in schizophrenia.[8][9]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of cariprazine for key CNS receptors.

| Receptor | Ki (nM) | Reference |

| Dopamine D3 | 0.085 | [9] |

| Dopamine D2 | 0.49 | [9] |

| Serotonin 5-HT1A | 2.6 | [9] |

| Serotonin 5-HT2B | 0.58-1.1 | [8] |

| Serotonin 5-HT2A | 18.8 | [8] |

| Histamine H1 | 23.3 | [8] |

| Serotonin 5-HT2C | 134 | [8] |

| Adrenergic α1 | 155 | [8] |

Experimental Protocols

Synthesis of a Key this compound Derivative: Cariprazine

The synthesis of cariprazine (trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea) can be achieved through various routes.[11][12][13][14][15] A common approach involves the coupling of a substituted piperazine with a functionalized cyclohexyl urea derivative.

Illustrative Synthetic Step:

A key step in many synthetic routes is the formation of the urea moiety. This can be achieved by reacting a primary amine with an isocyanate or a carbamoyl chloride. For example, the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine with dimethylcarbamoyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. [12 from step 2]

General Procedure for Urea Formation:

-

Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Biological Assays

This assay is used to determine the binding affinity of a compound for dopamine receptors.[16][17][18][19][20]

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 or D3 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (e.g., cariprazine).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to act as an agonist, antagonist, or partial agonist at dopamine D2/D3 receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.[21][22][23][24][25]

Protocol Outline:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a FRET-based cAMP biosensor.

-

Cell Plating: Seed the cells in a 96-well plate and grow to a suitable confluency.

-

Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to increase intracellular cAMP levels.

-

Compound Treatment: Add varying concentrations of the test compound to the wells. For partial agonist testing, also include a full agonist (e.g., quinpirole) at a fixed concentration in some wells.

-

Incubation: Incubate the plate at 37 °C for a specified time.

-

Signal Detection: Measure the reporter gene activity (luminescence) or the FRET signal according to the assay kit manufacturer's instructions.

-

Data Analysis: Generate dose-response curves and calculate EC50 (for agonists and partial agonists) and IC50 (for antagonists) values. Determine the maximal efficacy (Emax) relative to a full agonist to characterize partial agonism.

Visualizations

Signaling Pathway of Cariprazine

Caption: Simplified signaling pathway of cariprazine at dopamine and serotonin receptors.

Drug Discovery and Development Workflow

Caption: Generalized workflow for the discovery and development of a this compound derivative.

Conclusion

The journey of this compound derivatives from their early exploration as anticonvulsants to the development of highly targeted therapeutics like cariprazine showcases the evolution of drug discovery. The this compound scaffold has proven to be a versatile and valuable platform for the design of CNS-active agents. The success of cariprazine underscores the importance of a deep understanding of receptor pharmacology and the application of rational drug design principles. Future research in this area may focus on further refining the selectivity and functional activity of this compound derivatives to develop novel therapeutics for a range of neurological and psychiatric disorders with improved efficacy and fewer side effects. This technical guide provides a foundational understanding of the history, development, and key experimental considerations for researchers and professionals working with this important class of compounds.

References

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Historical Review of Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity correlations for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]

- 12. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

- 13. N'-[trans-4-[2-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-2-oxoethyl]cyclohexyl]-N,N-dimethylurea | 2171074-48-7 [chemicalbook.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester () for sale [vulcanchem.com]

- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 20. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

- 23. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 24. Functionally selective dopamine D₂, D₃ receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

An In-depth Technical Guide on the Structural Properties of Benzhydrylurea and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea derivatives are a cornerstone in medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets. This technical guide focuses on the structural properties of benzhydrylurea and its analogs, a class of compounds with emerging therapeutic potential. Due to the limited direct research on benzhydrylureas, this document draws parallels from the extensively studied and structurally related diphenylurea and other phenylurea analogs. We will explore their synthesis, structure-activity relationships (SAR), and physicochemical properties, providing insights for the rational design of novel therapeutics. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of urea-based bioactive molecules.

Introduction: The Urea Scaffold in Drug Design

The urea functional group is a privileged scaffold in modern drug discovery, integral to a wide array of clinically approved therapies. Its utility stems from the capacity of the urea moiety to act as a rigid hydrogen bond donor, engaging in key interactions with protein and receptor targets. This interaction is crucial for modulating drug potency and selectivity. Urea derivatives have been successfully developed as anticancer, antibacterial, anticonvulsive, and anti-HIV agents, among other medicinal applications. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, introduces significant lipophilicity and steric bulk, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of this group into a urea scaffold, forming this compound, presents a unique chemical space for therapeutic exploration.

General Synthesis of this compound and Analogs

While specific protocols for a wide range of this compound analogs are not extensively documented, their synthesis can be reliably achieved through established methods for urea formation. The most common approach involves the reaction of a primary amine with an isocyanate.

Experimental Protocol: General Synthesis of 1-Benzhydryl-3-aryl-ureas

Materials:

-

Benzhydrylamine

-

Aryl isocyanate (various substitutions)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert gas (e.g., Nitrogen, Argon)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Drying tube or condenser

Procedure:

-

In a clean, dry round-bottom flask, dissolve benzhydrylamine (1.0 equivalent) in the anhydrous aprotic solvent under an inert atmosphere.

-

To this solution, add the desired aryl isocyanate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-benzhydryl-3-aryl-urea.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

In Silico Modeling of Benzhydrylurea Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of benzhydrylurea derivatives, a class of compounds targeting the Cannabinoid Receptor 1 (CB1). Benzhydrylureas have emerged as a significant scaffold for the development of selective CB1 receptor inverse agonists.[1][2][3] Understanding the molecular interactions between these ligands and the CB1 receptor is crucial for the rational design of novel therapeutics with improved potency and selectivity. This document details the quantitative binding data, in-depth experimental and computational protocols, and the underlying signaling pathways associated with this compound-CB1 receptor interactions.

Introduction to this compound Derivatives and the CB1 Receptor

The 1-benzhydryl-3-phenylurea scaffold represents a promising template for the development of selective inverse agonists for the CB1 cannabinoid receptor.[1][2][3] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes. Its modulation by inverse agonists has therapeutic potential for several disorders. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to elucidate the binding mechanisms of this compound derivatives at the molecular level, thereby guiding lead optimization and drug discovery efforts.

Quantitative Binding Affinity Data

The binding affinities of a series of 1-benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives for the human CB1 receptor have been determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) values for selected compounds, demonstrating the structure-activity relationships within this chemical series.

| Compound ID | R1 | R2 | X | Ki (nM) for hCB1 |

| 1 | H | H | O | >10,000 |

| 2 | H | 4-Cl | O | 1100 ± 100 |

| 3 | 4-Br | 4-Cl | O | 650 ± 50 |

| 4 | 4-Br | 4-Br | O | 500 ± 50 |

| 5 | H | H | S | 7050 ± 550 |

| 6 | H | 4-Cl | S | 1900 ± 200 |

| 7 | 4-Br | 4-Cl | S | 1500 ± 150 |

Data extracted from Muccioli et al., J. Med. Chem. 2005, 48, 23, 7486-7490.

In Silico Modeling Workflow

The in silico analysis of this compound binding to the CB1 receptor typically follows a multi-step computational workflow. This process begins with the preparation of both the ligand and receptor structures, followed by molecular docking to predict the binding pose, and is often concluded with molecular dynamics simulations to assess the stability of the ligand-receptor complex.

References

The Pharmacological Frontier: An In-depth Technical Guide to Novel Benzhydrylurea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydrylurea compounds, characterized by a urea moiety linked to a diphenylmethyl (benzhydryl) group, represent a promising scaffold in medicinal chemistry. This chemical backbone has been the subject of extensive research, leading to the discovery of novel derivatives with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of these emerging compounds, with a focus on their anticonvulsant and anticancer properties. Detailed experimental methodologies, quantitative biological data, and insights into their mechanisms of action are presented to facilitate further research and development in this area.

Pharmacological Activities of Novel this compound and Related Derivatives

Recent studies have highlighted the potential of novel this compound and structurally related compounds in two primary therapeutic areas: neurology and oncology.

Anticonvulsant Activity

A number of novel compounds featuring the benzhydryl moiety have demonstrated significant anticonvulsant effects in preclinical models. The maximal electroshock (MES) seizure test, subcutaneous pentylenetetrazole (scPTZ) test, and the 6Hz psychomotor seizure test are standard assays used to evaluate the efficacy of potential antiepileptic drugs.

Table 1: Anticonvulsant Activity of a Novel Benzhydryl-Substituted Compound

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6Hz ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | 41.0 | 101.6 | 45.42 | >300 | >7.3 (MES) |

Data extracted from a study on N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-dione, a close structural analog of benzhydrylureas.[1]

The data presented in Table 1 for compound 15 , a novel N-Mannich base of 3-benzhydryl-pyrrolidine-2,5-dione, showcases potent anticonvulsant activity across multiple seizure models.[1] Notably, its efficacy in the MES test suggests a potential mechanism involving the blockade of voltage-gated sodium channels.[1] The high protective index indicates a favorable safety profile, with a significant margin between the effective dose and the dose causing neurotoxicity.[1]

Anticancer Activity

Derivatives of benzoylurea and diarylurea, which share structural similarities with benzhydrylureas, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These studies have identified several compounds with potent antiproliferative activity.

Table 2: In Vitro Anticancer Activity of Novel Benzoylurea and Diarylurea Derivatives

| Compound | Target Cancer Cell Lines | IC50 (µM) |

| Benzoylurea Derivative 11e | Leukemia (CEM) | 0.01 - 0.30 |

| Lymphoma (Daudi) | ||

| Breast Cancer (MCF-7) | ||

| Hepatoma (Bel-7402) | ||

| Prostate Cancer (DU-145, PC-3) | ||

| Melanoma (DND-1A) | ||

| Colon Cancer (LOVO) | ||

| Pancreatic Cancer (MIA PaCa) | ||

| Benzoylurea Derivative 14b | (Same as above) | 0.01 - 0.30 |

| Diarylurea Derivative 5a | Colon Cancer (KM12) | 1.25 |

| CNS Cancer (SNB-75) | 1.26 | |

| Melanoma (MDA-MB-435) | 1.41 | |

| Melanoma (SK-MEL-28) | 1.49 | |

| Renal Cancer (A498) | 1.33 | |

| Diarylurea Derivative 5d | Non-Small Cell Lung Cancer (EKVX) | 1.72 |

| Non-Small Cell Lung Cancer (H522) | 1.73 | |

| Colon Cancer (COLO 205) | 1.65 | |

| Melanoma (SK-MEL-5) | 1.63 | |

| Renal Cancer (A498) | 1.26 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data for benzoylurea derivatives 11e and 14b are from a study on 3-haloacylamino benzoylureas.[2] Data for diarylurea derivatives 5a and 5d are from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives.[3]

The potent anticancer activity of these urea derivatives, as summarized in Table 2, highlights their potential as a new class of antineoplastic agents. Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl rings can significantly influence their cytotoxic potency.[2]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

-

Animal Model: Male Swiss albino mice (20-25 g) are typically used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of this compound and related compounds stem from their interaction with various molecular targets and signaling pathways.

Anticonvulsant Mechanism of Action

The anticonvulsant effects of many compounds, including those with a benzhydryl moiety, are often attributed to their ability to modulate neuronal excitability. One of the primary mechanisms is the blockade of voltage-gated sodium channels.

Figure 1: Proposed mechanism of anticonvulsant action via sodium channel blockade.

By blocking these channels, this compound compounds can reduce the rapid firing of neurons that is characteristic of seizures, thereby preventing seizure propagation.

Anticancer Mechanisms of Action

The anticancer activity of urea derivatives can be attributed to their interference with key signaling pathways that regulate cell growth, proliferation, and survival.

Several benzoylurea derivatives have been shown to inhibit the polymerization of tubulin, a critical component of microtubules.

Figure 2: Inhibition of tubulin polymerization leading to apoptosis.

This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2]

Recent research on a novel diphenyl urea derivative has demonstrated its ability to inhibit cancer cell migration by modulating the Wnt/β-catenin and PI3K/Akt signaling pathways.

Figure 3: Inhibition of Wnt/β-catenin and PI3K/Akt signaling pathways.

These pathways are crucial for cancer cell proliferation, survival, and metastasis. By inhibiting these pathways, diphenylurea derivatives can effectively suppress tumor growth and spread.

Conclusion and Future Directions

Novel this compound compounds and their structural analogs represent a versatile and promising class of pharmacological agents. Their potent anticonvulsant and anticancer activities, coupled with favorable safety profiles in some cases, warrant further investigation. The elucidation of their mechanisms of action, including the modulation of ion channels and critical signaling pathways, provides a rational basis for the design and synthesis of next-generation derivatives with enhanced efficacy and selectivity. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies in relevant disease models to translate the preclinical promise of these compounds into clinical applications.

References

- 1. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Benzhydrylurea Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of benzhydrylurea derivatives as a novel class of kinase inhibitors. While direct literature on this compound compounds as kinase inhibitors is nascent, this document leverages the extensive knowledge of structurally related urea-based inhibitors, such as diaryl ureas, to provide a comprehensive overview of their design, synthesis, and potential biological activity. This guide serves as a foundational resource for researchers interested in exploring this promising chemical space for the development of new therapeutic agents.

Introduction to Kinase Inhibition and the Urea Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase inhibitors have emerged as a highly successful class of therapeutics. The urea functional group is a key pharmacophore in many potent kinase inhibitors, acting as a hydrogen bond donor and acceptor to interact with the kinase hinge region.[1] Prominent examples like Sorafenib, a diaryl urea derivative, have demonstrated the clinical utility of this scaffold in targeting multiple kinases involved in tumor progression and angiogenesis, such as Raf-1, VEGFR, and PDGFR.[2][3]

The benzhydryl group, with its bulky and hydrophobic nature, offers a unique structural element that can be incorporated into urea-based scaffolds. This moiety has the potential to form significant van der Waals and hydrophobic interactions within the ATP-binding pocket of kinases, potentially leading to high potency and selectivity. This guide will explore the hypothetical design, synthesis, and evaluation of this compound derivatives as kinase inhibitors.

Design and Synthesis of this compound Derivatives

The general structure of a this compound derivative kinase inhibitor can be conceptualized as a modular design, typically consisting of a benzhydryl moiety, a urea linker, and a second aryl or heteroaryl group. This design allows for systematic modification to explore structure-activity relationships (SAR).

Proposed Synthetic Routes

The synthesis of unsymmetrical this compound derivatives can be achieved through several established methods for urea formation. A common and efficient approach involves the reaction of a primary amine with an isocyanate.[4]

Route 1: Reaction of Benzhydrylamine with an Isocyanate

A straightforward method involves the reaction of commercially available or synthesized benzhydrylamine with a suitable aryl or heteroaryl isocyanate.

Step 1: Synthesis of the Isocyanate (if not commercially available) Aryl or heteroaryl amines can be converted to their corresponding isocyanates using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[4]

Step 2: Urea Formation The isocyanate is then reacted with benzhydrylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to yield the desired N-benzhydryl-N'-arylurea.[4]

Route 2: Reaction of Benzhydryl Isocyanate with an Amine

Alternatively, benzhydryl isocyanate can be prepared and reacted with various aryl or heteroaryl amines.

Step 1: Synthesis of Benzhydryl Isocyanate Benzhydrylamine can be converted to benzhydryl isocyanate. A common laboratory-scale method is the Curtius rearrangement of a corresponding acyl azide, which can be generated from a carboxylic acid derivative.[4]

Step 2: Urea Formation The synthesized benzhydryl isocyanate is then reacted with a chosen amine to form the final this compound product.[5]

Potential Kinase Targets and Signaling Pathways

Based on the structural similarity to known diaryl urea kinase inhibitors, this compound derivatives are hypothesized to target kinases that possess a hydrophobic pocket adjacent to the ATP-binding site. The bulky benzhydryl group could potentially occupy this pocket, leading to potent inhibition.

Potential Kinase Targets:

-

Raf-1 (c-Raf): A key serine/threonine kinase in the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][7]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[8][9]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in inflammatory responses and cellular stress.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially inhibited by this compound derivatives.

Quantitative Data Presentation

As no specific this compound derivatives have been reported as kinase inhibitors, this section provides a template for tabulating inhibitory activity data (IC50 values) once these compounds are synthesized and tested. The table below includes representative data for the well-characterized diaryl urea kinase inhibitor, Sorafenib, for comparative purposes.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Sorafenib | Raf-1 | 6 | [1] |

| B-Raf | 22 | [2] | |

| VEGFR2 | 90 | [2] | |

| PDGFRβ | 57 | [1] | |

| Hypothetical BDU-1 | Raf-1 | TBD | |

| VEGFR2 | TBD | ||

| EGFR | TBD | ||

| Hypothetical BDU-2 | Raf-1 | TBD | |

| VEGFR2 | TBD | ||

| EGFR | TBD |

TBD: To Be Determined

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical this compound derivative and for key kinase inhibition assays.

Synthesis of a Hypothetical this compound Derivative (BDU-1)

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(diphenylmethyl)urea (BDU-1)

Materials:

-

4-chloro-3-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine (TEA)

-

Benzhydrylamine

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Isocyanate Formation (in situ): To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

-

Urea Formation: A solution of benzhydrylamine (1.0 eq) in anhydrous DCM is added to the reaction mixture. The resulting solution is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, BDU-1.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay Protocols

The following are generalized protocols for in vitro kinase assays to determine the inhibitory activity of the synthesized this compound derivatives. Specific conditions may need to be optimized for each kinase.

5.2.1. Raf-1 Kinase Assay

This protocol is based on a well-established method for measuring Raf-1 activity.[11][12]

Materials:

-

Recombinant active Raf-1 kinase

-

Inactive MEK1 (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

This compound derivative stock solution (in DMSO)

-

Phospho-MEK1/2 (Ser217/221) antibody

-

Detection system (e.g., ELISA-based with a secondary antibody conjugated to HRP and a chemiluminescent substrate, or a fluorescence-based method)

Procedure:

-

Prepare serial dilutions of the this compound derivative in the kinase reaction buffer.

-

In a microplate, add the recombinant Raf-1 kinase and the this compound derivative (or DMSO for the control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive MEK1 and ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Detect the amount of phosphorylated MEK1 using an antibody specific for the phosphorylated form. The signal can be quantified using a suitable plate reader.

-

Calculate the percentage of inhibition for each concentration of the this compound derivative and determine the IC50 value by fitting the data to a dose-response curve.

5.2.2. VEGFR2 Kinase Assay

This protocol is adapted from commercially available VEGFR2 kinase assay kits.[1][13][14]

Materials:

-

Recombinant active VEGFR2 kinase

-

Poly(Glu, Tyr) 4:1 or a specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ATP detection system

Procedure:

-

Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

-

In a white, opaque microplate, add the VEGFR2 kinase, the substrate, and the this compound derivative (or DMSO for the control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

5.2.3. EGFR Kinase Assay

This protocol is based on established methods for measuring EGFR kinase activity.[8][9][15]

Materials:

-

Recombinant active EGFR kinase

-

A specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound derivative stock solution (in DMSO)

-

A detection system such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.

Procedure:

-

Prepare serial dilutions of the this compound derivative.

-

In a suitable microplate, add the EGFR kinase and the this compound derivative (or DMSO control).

-

Add the peptide substrate and ATP to start the reaction.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the specific assay format being used (e.g., TR-FRET antibodies or luminescence reagents).

-

Read the signal on a compatible plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the exploration of this compound derivatives as a novel class of kinase inhibitors. By leveraging the well-established principles of urea-based kinase inhibitor design, plausible synthetic routes and potential biological targets have been outlined. The bulky, hydrophobic benzhydryl moiety presents an intriguing opportunity to achieve high potency and selectivity through interactions with hydrophobic regions of the kinase ATP-binding pocket.

Future research in this area should focus on the synthesis and in vitro screening of a library of this compound derivatives against a panel of kinases, including Raf-1, VEGFR2, and EGFR. Promising lead compounds can then be further characterized for their mechanism of action, cellular activity, and in vivo efficacy in relevant disease models. The systematic exploration of the structure-activity relationships of this novel scaffold holds the potential to yield new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylureas as Antitumor Agents [mdpi.com]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. rsc.org [rsc.org]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Exploring the Structure-Activity Relationship of Benzhydrylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzhydrylurea derivatives. While direct and extensive SAR studies on the this compound core are limited in publicly available literature, this guide synthesizes data from structurally related compounds, including benzoylureas and diaryl ureas, to extrapolate key structural requirements for various biological activities. This document covers potential therapeutic applications, including anticancer and anticonvulsant activities, details relevant experimental protocols, and visualizes key concepts through diagrams.

Introduction to the this compound Scaffold

The this compound scaffold is characterized by a urea moiety substituted with a benzhydryl group. The benzhydryl group, with its two phenyl rings, provides a bulky, lipophilic character to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The urea functional group is a well-known pharmacophore capable of forming multiple hydrogen bonds, making it a common feature in many biologically active compounds, including kinase inhibitors. The general structure is as follows:

Anticancer Activity

Urea derivatives, particularly diaryl ureas, are a well-established class of anticancer agents, with many acting as kinase inhibitors. The SAR of these compounds provides valuable insights into the potential of this compound derivatives as antiproliferative agents.

Structure-Activity Relationship for Anticancer Activity

Based on studies of related benzoylurea and diaryl urea derivatives, the following SAR observations can be made and extrapolated to the this compound scaffold:

-

Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the benzhydryl moiety, as well as on a potential N'-aryl group, are critical for activity.

-

Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the phenyl rings often enhance cytotoxic activity. For instance, a 6-fluoro substitution on the phenyl ring of benzoylurea derivatives has been shown to increase antimitotic activity[1].

-

In diaryl urea derivatives, a chloro group on the proximal phenyl ring (the one closer to the urea) and a methyl group on the distal ring have been found to increase antiproliferative activity.

-

-

Nature of the N' Substituent: The substituent on the second nitrogen of the urea (N') significantly impacts activity.

-

Aromatic or heteroaromatic rings at the N' position are often found in potent kinase inhibitors.

-

The presence of a pyridine ring at the N'-end can improve solubility and bioavailability.

-

-

Linker between Urea and N'-Aryl Group: The introduction of a linker, such as a methylene group, between the urea and a distal phenyl ring can enhance antiproliferative activity by providing optimal spacing for target binding.

Quantitative Data for Anticancer Activity of Related Urea Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various urea derivatives against different cancer cell lines. This data, while not directly for benzhydrylureas, provides a valuable reference for the potency of this class of compounds.

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Benzoylurea | 11e (6-fluoro substitution) | CEM (leukemia) | 0.01 - 0.30 | [1] |

| Benzoylurea | 14b (6-fluoro substitution) | Multiple human tumor lines | 0.01 - 0.30 | [1] |

| Diaryl Urea | 6a | HT-29 (colon) | 15.28 | |

| Diaryl Urea | 6a | A549 (lung) | 2.566 | |

| Benzoylurea | 16c (3,4,5-trimethoxyphenyl at N') | CEM (leukemia) | < 2.0 | |

| Benzoylurea | 16g (2-pyridyl at N') | CEM (leukemia) | < 2.0 | |

| N-aryl-N'-benzylurea | 9b | MCF-7 (breast) | < 3 | [2] |

| N-aryl-N'-benzylurea | 9d | PC-3 (prostate) | < 5 | [2] |

Potential Signaling Pathways

Many urea-based anticancer agents function as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

References

Benzhydrylurea CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzhydrylurea, a molecule of interest in medicinal chemistry. It details the compound's identification, including its CAS number and molecular formula, and presents its physicochemical properties. The guide outlines a detailed experimental protocol for its synthesis and discusses its known biological activities, with a focus on its potential as an anticonvulsant agent. Furthermore, it explores the general mechanisms of action relevant to its class of compounds and provides a logical workflow for its synthesis.

Compound Identification

A clear identification of this compound is crucial for research and development. The fundamental details are summarized below.

| Identifier | Value |

| Compound Name | This compound (or 1-Benzhydrylurea) |

| CAS Number | 724-18-5 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| Synonyms | (Diphenylmethyl)urea, N-(Diphenylmethyl)urea |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in experimental settings and drug formulation.

| Property | Value |

| Physical State | Solid |

| Melting Point | 176-178 °C |

| Boiling Point | Not available |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in water |

| LogP (calculated) | 2.4 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reaction of benzhydrylamine with a urea source. Below is a detailed experimental protocol.

Objective: To synthesize 1-Benzhydrylurea from benzhydrylamine and urea.

Materials:

-

Benzhydrylamine

-

Urea

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzhydrylamine (1 equivalent) and urea (1.2 equivalents).

-

Acidification: Slowly add a solution of concentrated hydrochloric acid (1 equivalent) in water to the flask while stirring. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound hydrochloride will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted urea and other water-soluble impurities.

-

Neutralization and Purification: Suspend the crude product in water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Collect the resulting white solid (this compound) by filtration.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-Benzhydrylurea.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Logical Workflow for this compound Synthesis

Caption: A flowchart illustrating the synthetic route to 1-Benzhydrylurea.

Biological Activity and Potential Applications

This compound and its derivatives have garnered attention for their biological activities, particularly their potential as central nervous system (CNS) agents. The benzhydryl moiety is a common feature in many biologically active compounds.

Research has indicated that compounds containing the this compound scaffold may exhibit anticonvulsant properties. While specific in-depth studies on 1-Benzhydrylurea are limited in the public domain, the broader class of benzhydryl amides and ureas has been investigated for such effects. These compounds are of interest in the development of new antiepileptic drugs.

Additionally, derivatives of this compound are explored as intermediates in the synthesis of histamine H3 receptor antagonists, which are being investigated for their potential in treating cognitive and sleep-wake disorders.[1]

Potential Mechanism of Action as an Anticonvulsant

While the specific mechanism of action for this compound has not been fully elucidated, the anticonvulsant activity of related compounds is generally attributed to their ability to modulate neuronal excitability. The primary mechanisms of action for many antiepileptic drugs involve:

-

Modulation of Voltage-Gated Ion Channels: This includes blocking sodium or calcium channels, which reduces the excessive firing of neurons that leads to seizures.

-

Enhancement of GABAergic Inhibition: This can be achieved by acting on GABA-A receptors to increase the inhibitory effects of the neurotransmitter GABA.

-

Attenuation of Glutamatergic Excitation: This involves blocking the action of the excitatory neurotransmitter glutamate.[2]

It is hypothesized that this compound may exert its potential anticonvulsant effects through one or more of these pathways. Further research, including binding assays and electrophysiological studies, is required to determine its precise mechanism of action.

General Anticonvulsant Signaling Pathways

Caption: Potential targets of anticonvulsant drugs in a synapse.

Conclusion

This compound is a compound with a well-defined chemical identity and established synthetic routes. Its primary interest to researchers lies in its potential as a scaffold for the development of novel CNS-active agents, particularly anticonvulsants. This guide provides the foundational technical information required for professionals in drug development to undertake further investigation and harness the potential of this and related molecules. Future research should focus on elucidating its precise mechanism of action and conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.

References

Potential Therapeutic Targets of Benzhydrylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylurea and its derivatives represent a class of compounds with significant therapeutic potential across a range of biological targets. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, with a focus on the cannabinoid receptor type 1 (CB1), tubulin, fatty acid amide hydrolase (FAAH), voltage-gated sodium channels, and histamine H3 receptors. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development in this area.

Cannabinoid Receptor Type 1 (CB1) Inverse Agonism

The most direct evidence for the therapeutic targeting of the this compound scaffold comes from studies on its interaction with the cannabinoid receptor type 1 (CB1). Research has demonstrated that 1-benzhydryl-3-phenylurea and its thiourea analogues are selective CB1 receptor inverse agonists.[1]

Quantitative Data: CB1 Receptor Binding Affinity

A study by Muccioli et al. (2005) evaluated a series of 1-benzhydryl-3-phenylurea derivatives for their binding affinity to human CB1 and CB2 receptors. The compounds demonstrated selectivity for the CB1 receptor.[1]

| Compound | Substitution | % Displacement at 10 µM (CB1) | Kᵢ (nM) for CB1 | % Displacement at 10 µM (CB2) |

| 3 | Unsubstituted | 70 ± 5 | 1500 ± 150 | 15 ± 3 |

| 4 | 4-F | 75 ± 6 | 1200 ± 120 | 10 ± 2 |

| 5 | 4-Cl | 80 ± 7 | 1000 ± 100 | 20 ± 4 |

| 6 | 4-Br | 82 ± 7 | 900 ± 90 | 22 ± 5 |

| 7 | 4-I | 85 ± 8 | 800 ± 80 | 25 ± 5 |

| 8 | 4-CH₃ | 72 ± 6 | 1400 ± 140 | 18 ± 4 |

| 9 | 4-OCH₃ | 65 ± 5 | 1800 ± 180 | 12 ± 3 |

| 10 | 4-NO₂ | 50 ± 4 | >10000 | 5 ± 1 |

| 11 | 3-Cl | 78 ± 7 | 1100 ± 110 | 17 ± 4 |

| 12 | 3-Br | 80 ± 7 | 1000 ± 100 | 19 ± 4 |

| 13 | 3-CH₃ | 70 ± 6 | 1500 ± 150 | 15 ± 3 |

| 14 | 3-OCH₃ | 68 ± 6 | 1600 ± 160 | 14 ± 3 |

| 15 | 2-F | 55 ± 5 | >10000 | 8 ± 2 |

| 16 | 2-Cl | 60 ± 5 | >10000 | 10 ± 2 |

| 17 | 2-CH₃ | 58 ± 5 | >10000 | 9 ± 2 |

| 18 | 2-OCH₃ | 52 ± 5 | >10000 | 7 ± 2 |

| 19 | 3,4-diCl | 88 ± 8 | 700 ± 70 | 28 ± 6 |

| 20 | 3,5-diCl | 90 ± 9 | 600 ± 60 | 30 ± 6 |

| 21 | 4-CF₃ | 86 ± 8 | 750 ± 75 | 26 ± 5 |

Experimental Protocols

The affinity of the compounds for the human cannabinoid receptors CB1 and CB2 was determined using a radioligand binding assay with membranes from CHO cells stably transfected with the respective human receptor.

-

Radioligand: [³H]SR141716A for CB1 and [³H]CP55,940 for CB2.

-

Cell Lines: CHO-hCB1 and CHO-hCB2.

-

Membrane Preparation: Cells were harvested and homogenized in TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4). The homogenate was centrifuged, and the resulting pellet was resuspended in TME buffer.

-

Assay Procedure:

-

Membrane preparations (10-20 µg of protein) were incubated with the radioligand (0.5-1.5 nM) and various concentrations of the test compounds.

-

The incubation was carried out in TME buffer containing 5% BSA for 90 minutes at 30°C.

-

The reaction was terminated by rapid filtration through Whatman GF/B filters.

-

Filters were washed with ice-cold TME buffer.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand (1 µM SR141716A for CB1 or 10 µM WIN 55,212-2 for CB2). IC₅₀ values were determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

The functional activity of the compounds as inverse agonists at the CB1 receptor was assessed using a [³⁵S]-GTPγS binding assay. This assay measures the ability of a compound to decrease the basal level of G-protein activation.

-

Membrane Preparation: Membranes from CHO-hCB1 cells were used.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4, supplemented with 1 mg/mL BSA.

-

Assay Procedure:

-

Membranes (10 µg of protein) were pre-incubated with the test compounds for 15 minutes at 30°C in the assay buffer.

-

[³⁵S]-GTPγS (0.1 nM) was added, and the incubation was continued for 60 minutes at 30°C.

-

The reaction was terminated by rapid filtration through Whatman GF/B filters.

-

Filters were washed with ice-cold Tris-HCl buffer.

-

The radioactivity was quantified by liquid scintillation counting.

-

-

Data Analysis: Basal activity was measured in the absence of any ligand, and non-specific binding was determined in the presence of 10 µM unlabeled GTPγS. The inverse agonist activity was calculated as the percentage decrease in basal [³⁵S]-GTPγS binding.

Signaling Pathway

Caption: this compound as a CB1 inverse agonist.

Potential Inhibition of Tubulin Polymerization (Derivatives)

While direct evidence for this compound is lacking, derivatives such as benzoylphenylurea sulfur analogues have shown potent antitumor activity by inhibiting tubulin polymerization.[2]

Quantitative Data: Tubulin Polymerization Inhibition by a Benzoylphenylurea Analogue

| Compound | Target | IC₅₀ (µM) |

| Benzoylphenylurea sulfur analogue (6n) | Tubulin assembly | 2.1 |

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the change in turbidity as tubulin polymerizes into microtubules.

-

Materials: Purified tubulin (>99%), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds.

-

Assay Procedure:

-

Tubulin is reconstituted in polymerization buffer.

-

The tubulin solution is added to a 96-well plate.

-

Test compounds at various concentrations are added to the wells.

-

The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes using a microplate reader.

-

-

Data Analysis: The increase in absorbance over time reflects the rate of tubulin polymerization. The IC₅₀ value is the concentration of the compound that inhibits the rate of polymerization by 50%.

Experimental Workflow

Caption: Workflow for tubulin polymerization assay.

Potential Fatty Acid Amide Hydrolase (FAAH) Inhibition (Derivatives)

Derivatives of this compound are being investigated as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.

Experimental Protocol: Fluorometric FAAH Activity Assay

This assay measures the activity of FAAH by detecting the fluorescent product of a substrate cleavage.

-

Substrate: A non-fluorescent substrate that releases a fluorophore upon cleavage by FAAH.

-

Enzyme Source: Recombinant human FAAH or tissue homogenates.

-

Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH.

-

Assay Procedure:

-

The enzyme is pre-incubated with the test compound (potential this compound derivative) or vehicle control.

-

The fluorogenic substrate is added to initiate the reaction.

-

The mixture is incubated at 37°C.

-

The fluorescence is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

-

Data Analysis: The rate of increase in fluorescence is proportional to FAAH activity. The IC₅₀ value is determined by measuring the inhibition of FAAH activity at various concentrations of the test compound.

Logical Relationship

Caption: Logic of FAAH inhibition by this compound derivatives.

Potential Modulation of Voltage-Gated Sodium Channels (Derivatives)

The urea scaffold is present in some known voltage-gated sodium channel blockers. While no direct studies on this compound have been identified, its derivatives could potentially modulate these channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the characterization of ion channel activity.

-

Cell Line: A cell line expressing the specific voltage-gated sodium channel subtype of interest (e.g., HEK293 cells).

-

Recording Pipette: A glass micropipette filled with an intracellular solution.

-

External Solution: An extracellular solution mimicking the physiological environment.

-

Assay Procedure:

-

A tight seal is formed between the micropipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage protocols are applied to the cell to elicit sodium currents.

-

The test compound (potential this compound derivative) is perfused into the external solution.

-

The effect of the compound on the sodium current (e.g., reduction in peak current, shift in voltage-dependence of inactivation) is recorded.

-

-

Data Analysis: The concentration-response relationship is determined to calculate the IC₅₀ for channel block.

Potential Histamine H3 Receptor Antagonism (Derivatives)

Some urea-based compounds have been investigated as histamine H3 receptor antagonists. This compound derivatives could potentially exhibit this activity.

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor

This assay is similar to the one described for cannabinoid receptors but is specific for the H3 receptor.

-

Radioligand: A labeled H3 receptor antagonist, such as [³H]Nα-methylhistamine.

-

Receptor Source: Membranes from cells expressing the H3 receptor or from brain tissue.

-

Assay Procedure:

-

Membranes are incubated with the radioligand and various concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured.

-

-

Data Analysis: The Kᵢ value is calculated from the IC₅₀ value to determine the affinity of the compound for the H3 receptor.

Conclusion

The this compound scaffold holds significant promise as a template for the development of novel therapeutics. The most robust evidence points towards its role as a selective CB1 receptor inverse agonist. Further investigation into its derivatives is warranted to explore their potential as tubulin polymerization inhibitors, FAAH inhibitors, voltage-gated sodium channel modulators, and histamine H3 receptor antagonists. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of the therapeutic potential of this compound and its analogues.

References